molecular formula C16H20N4O2 B5949091 N-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(2-oxopyridin-1-yl)propanamide

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(2-oxopyridin-1-yl)propanamide

Cat. No.: B5949091
M. Wt: 300.36 g/mol
InChI Key: AEMPBIZUJYOZKU-UHFFFAOYSA-N
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Description

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(2-oxopyridin-1-yl)propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyridine ring substituted with a dimethylamino group and a pyridinone moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(2-oxopyridin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-19(2)16-13(6-5-9-17-16)12-18-14(21)8-11-20-10-4-3-7-15(20)22/h3-7,9-10H,8,11-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMPBIZUJYOZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC(=O)CCN2C=CC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(2-oxopyridin-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)pyridine with a suitable aldehyde to form an intermediate, which is then reacted with 2-oxopyridine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(2-oxopyridin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(2-oxopyridin-1-yl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(2-oxopyridin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(2-oxopyridin-1-yl)propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

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